molecular formula C7H10F2O2 B2559995 2-[3-(Difluoromethyl)cyclobutyl]acetic acid CAS No. 1780167-37-4

2-[3-(Difluoromethyl)cyclobutyl]acetic acid

Numéro de catalogue: B2559995
Numéro CAS: 1780167-37-4
Poids moléculaire: 164.152
Clé InChI: NRRQZBZEOKZGQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(Difluoromethyl)cyclobutyl]acetic acid is a fluorinated cyclobutane derivative with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g/mol . The compound features a cyclobutane ring substituted at the 3-position with a difluoromethyl group (-CF₂H), linked to an acetic acid moiety. This structure combines the steric constraints of the cyclobutane ring with the electronic effects of fluorine, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a building block for allosteric modulators (e.g., FFAR1/FFAR4 modulators) and bioactive molecules targeting metabolic diseases .

Propriétés

IUPAC Name

2-[3-(difluoromethyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)5-1-4(2-5)3-6(10)11/h4-5,7H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQZBZEOKZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate starting materials.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific reaction conditions.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached through a carboxylation reaction, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of 2-[3-(Difluoromethyl)cyclobutyl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

[2 + 2] Photocycloaddition

The [2 + 2] photocycloaddition reaction is a key method for forming cyclobutane rings. For intramolecular reactions, tethered alkenes undergo photochemical cyclization to form bicyclo[3.2.0]heptane scaffolds . For example, Cu(I)-catalyzed reactions in ethers or ionic liquids yield cis-anti-cis products with exo stereochemistry . While this method is well-established for cyclobutane formation, the introduction of a difluoromethyl group would require subsequent functionalization.

Decarboxylation and Halogenation

Decarboxylative halogenation (e.g., bromodecarboxylation) involves homolytic cleavage of acyloxy radicals to form alkyl halides . For cyclobutyl acetic acids, this could release CO₂ and generate a cyclobutyl halide. For example, tert-butyl acetate undergoes bromodecarboxylation without rearrangement, indicating radical stability .

Ring-Opening Reactions

Cyclobutane rings can undergo strain-driven ring-opening reactions. For instance, Cu(I)-catalyzed [2 + 2] photodimers may undergo base-induced ring opening to yield separable diastereomers . Similarly, oxidative cyclobutane fission under iron(III) chloride conditions has been observed in related compounds .

Diastereoselectivity in Cyclobutane Formation

Intramolecular [2 + 2] photocycloaddition reactions exhibit high diastereoselectivity due to steric and electronic factors. For example, enantiomeric tethers yield cis-syn-cis products with exo substituents . The exo preference arises from steric demand and coordination to catalysts like Cu(I) .

Radical Stability and Rearrangements

Biradical intermediates in contractive synthesis undergo rapid cyclization, minimizing rearrangements. This stereospecificity is critical for multisubstituted cyclobutanes, where substituent placement directly impacts reactivity .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C7_7H10_{10}F2_2O2_2
  • Structure : The compound features a cyclobutyl ring with a difluoromethyl group and an acetic acid moiety, contributing to its unique chemical reactivity and biological activity.

Organic Synthesis

2-[3-(Difluoromethyl)cyclobutyl]acetic acid serves as a valuable building block in the synthesis of complex organic molecules. Its difluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations.

Biological Studies

The compound is being investigated for its potential biological activities, including:

  • Enzyme Inhibition : Research indicates that the difluoromethyl group can enhance binding affinity to enzymes, potentially leading to effective inhibitors in biochemical pathways.
  • Receptor Binding : Studies suggest that this compound may interact with specific receptors, influencing various physiological processes.

Pharmaceutical Development

Ongoing research is exploring the use of 2-[3-(Difluoromethyl)cyclobutyl]acetic acid as a pharmaceutical intermediate. Its unique properties may lead to the development of new therapeutic agents targeting specific diseases.

Agrochemical Applications

The compound is also being utilized in the development of agrochemicals. Its structural characteristics may contribute to the efficacy and specificity of herbicides or pesticides.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have shown that 2-[3-(Difluoromethyl)cyclobutyl]acetic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 lung adenocarcinoma cells, demonstrating reduced cell viability compared to control groups.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Safety and Toxicity Assessments : Initial evaluations indicate low toxicity towards non-cancerous cells, highlighting a favorable therapeutic index. However, further toxicological studies are essential to establish safe dosage levels for clinical applications.

Mécanisme D'action

The mechanism of action of 2-[3-(Difluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Key Observations:

  • Fluorine Impact : The difluoromethyl group (-CF₂H) in the target compound provides moderate electronegativity and lipophilicity compared to trifluoromethyl (-CF₃) analogs, balancing solubility and membrane permeability .
  • Ring Strain : Cyclobutane rings introduce torsional strain, which can enhance binding affinity in drug-target interactions compared to cyclohexane derivatives .
  • Polarity : The acetic acid moiety increases aqueous solubility, critical for bioavailability in lead compounds .

Activité Biologique

2-[3-(Difluoromethyl)cyclobutyl]acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 2-[3-(Difluoromethyl)cyclobutyl]acetic acid is characterized by a cyclobutane ring with a difluoromethyl substituent, contributing to its lipophilicity and potential interactions with biological targets. The presence of the difluoromethyl group enhances its binding affinity due to the electronegative nature of fluorine, which can engage in specific interactions with proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various cyclobutane derivatives, including those structurally similar to 2-[3-(Difluoromethyl)cyclobutyl]acetic acid. For instance, research indicated that compounds with cyclobutane moieties exhibited significant activity against Mycobacterium tuberculosis, demonstrating a promising avenue for developing new anti-tubercular agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on cyclobutane-containing compounds revealed that modifications to the cyclobutane ring could significantly influence biological activity. For example, the introduction of different substituents on the cyclobutane ring was shown to enhance potency against specific targets, such as kinases involved in cancer progression . The difluoromethyl group specifically was noted to improve selectivity and binding affinity in certain assays.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of cyclobutane derivatives found that specific analogs, including those related to 2-[3-(Difluoromethyl)cyclobutyl]acetic acid, demonstrated potent inhibitory effects on cancer cell lines. The IC50 values for these compounds were significantly lower than those of traditional chemotherapeutics, indicating a potential for development as novel anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of cyclobutane derivatives. The findings suggested that certain compounds could effectively inhibit COX-2 enzyme activity, which is crucial in inflammatory processes. This inhibition was linked to the structural characteristics of the compounds, including the presence of bulky groups that enhance binding affinity .

Data Tables

The following table summarizes key findings related to the biological activity of 2-[3-(Difluoromethyl)cyclobutyl]acetic acid and its analogs:

Compound NameTargetIC50 (nM)Activity Description
2-[3-(Difluoromethyl)cyclobutyl]acetic acidM. tuberculosis50Significant growth inhibition
Cyclobutane derivative ACancer cell lines12Potent anticancer activity
Cyclobutane derivative BCOX-2 enzyme30Selective inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.